1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminopyridine with 2-bromoacetyl bromide to form 2-(bromomethyl)pyridine. This intermediate is then reacted with thiourea to yield 2-(pyridin-2-yl)thiazole. The final step involves the reaction of 2-(pyridin-2-yl)thiazole with 2-(trifluoromethyl)phenyl isocyanate to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)urea:
Uniqueness
The presence of the trifluoromethyl group in 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its effectiveness in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4OS/c17-16(18,19)10-5-1-2-6-11(10)21-14(24)23-15-22-13(9-25-15)12-7-3-4-8-20-12/h1-9H,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBDSRWDGZPTLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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